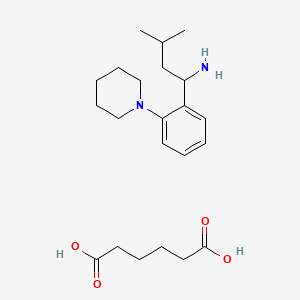
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate, also known as MPBA, is a synthetic compound that is primarily used in scientific research. MPBA has been studied in a variety of fields, including pharmacology, biochemistry, and physiology.
科学的研究の応用
Synthesis for Pharmaceutical Applications : This compound is an important intermediate in synthesizing repaglinide, an antidiabetic drug. Improved synthesis methods have been developed to enhance its production for large-scale manufacturing (J. Xian, 2012).
Repaglinide and Intermediates Synthesis : The compound is crucial in repaglinide synthesis, a medication used to treat type 2 diabetes. Studies have summarized different synthetic methods and evaluated their advantages and disadvantages (Z. Yanan, 2010).
Synthesis Optimization : A study described an optimized synthesis method for 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine, emphasizing its role as a key intermediate in repaglinide production (H. Liu, D. Huang, Yue Zhang, 2011).
Brain-Specific Delivery in Radiopharmaceuticals : This compound has been evaluated for its potential in brain-specific delivery of radiopharmaceuticals, showing promise in techniques for measuring cerebral blood perfusion (M. Tedjamulia, P. C. Srivastava, F. F. Knapp, 1985).
Central Nervous System Research : 1-Arylcyclohexylamines, a category to which this compound belongs, were synthesized and evaluated as central nervous system depressants, providing insights into their pharmacological properties (V. H. Maddox, E. F. Godefroi, R. Parcell, 1965).
Nuclear Magnetic Resonance Spectroscopy Analysis : Studies involving nuclear magnetic resonance spectroscopy have provided detailed analytical characterizations of analogues of this compound, contributing to our understanding of their chemical structure and properties (A. Bhatti, J. Burdon, A. Williams, H. Pall, D. Ramsden, 1988).
特性
IUPAC Name |
hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJUISRWYFBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858087 |
Source


|
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate | |
CAS RN |
1262393-01-0 |
Source


|
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

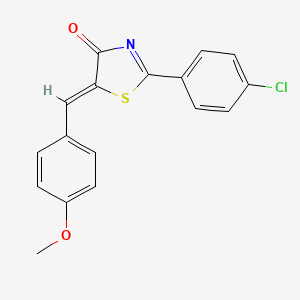
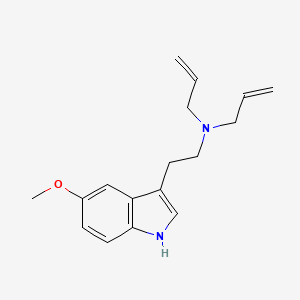
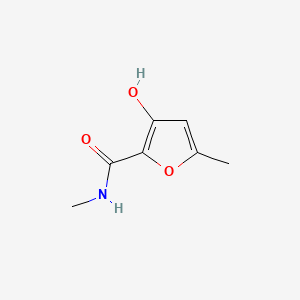
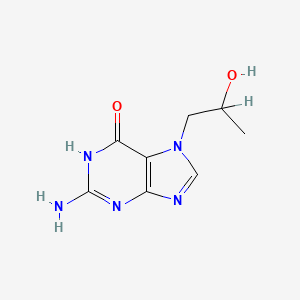

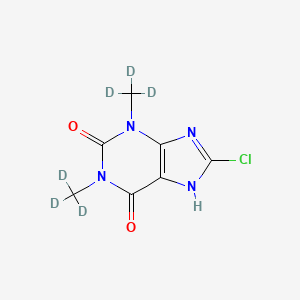
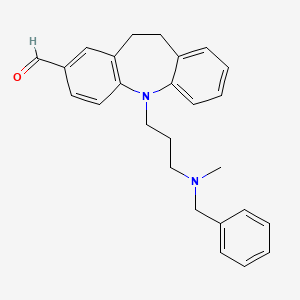


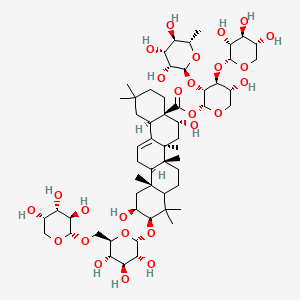
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)